L 691816

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

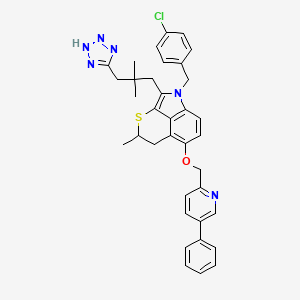

L 691816 是一种强效、选择性且口服有效的 5-脂氧合酶抑制剂。 This compound 的化学结构包含一个硫代吡喃并[2,3,4-c,d]吲哚核心,这对于其生物活性至关重要 .

准备方法

L 691816 的合成涉及多个步骤,从硫代吡喃并[2,3,4-c,d]吲哚核心的形成开始。 合成路线通常包括以下步骤 :

硫代吡喃并[2,3,4-c,d]吲哚核心的形成: 这一步涉及在特定条件下将适当的前体环化。

取代反应: 通过取代反应将各种取代基引入核心结构。

纯化: 最终产物使用重结晶或色谱等技术进行纯化。

化学反应分析

L 691816 经历几种类型的化学反应,包括:

氧化: 这种反应可以改变化合物上的官能团,可能改变其生物活性。

还原: 还原反应可用于改变分子中某些原子的氧化态。

取代: 取代反应通常用于将各种官能团引入分子中。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及促进取代反应的各种催化剂 . 这些反应形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure : L 691816 has the following chemical structure:

- Molecular Formula : C₁₄H₁₀BrN₃S

- Melting Point : 140–142 °C

The compound's mechanism of action involves the inhibition of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. By selectively inhibiting this enzyme, this compound reduces the production of leukotrienes, thus alleviating symptoms associated with allergic reactions and asthma .

Scientific Research Applications

-

Asthma and Allergies :

- This compound has been extensively studied for its potential in treating asthma and allergic responses. In vivo studies demonstrated that it effectively inhibits leukotriene B4 synthesis in human polymorphonuclear leukocytes, showcasing an IC50 value of approximately 10 nM .

- In rat models, this compound exhibited significant efficacy in reducing airway hyperreactivity and inflammation associated with antigen-induced asthma, with an effective dose (ED50) as low as 0.1 mg/kg .

- Inflammatory Diseases :

-

Pharmacological Studies :

- In pharmacological evaluations, this compound has shown promising results in various animal models. For instance, it was effective in reducing paw edema in rat pleurisy models, indicating its anti-inflammatory properties .

- The compound's selectivity for 5-lipoxygenase over other lipoxygenases (like FLAP and cyclooxygenases) enhances its therapeutic potential by minimizing side effects associated with broader enzyme inhibition .

Case Study 1: Efficacy in Asthma Models

A study conducted on conscious allergic monkeys demonstrated that treatment with this compound resulted in a marked reduction of urinary LTE4 excretion, correlating with improved respiratory function during allergen exposure. This highlights the compound's potential as a therapeutic agent for managing asthma symptoms effectively.

Case Study 2: Inhibition of Inflammatory Responses

In a rat model of antigen-induced pleurisy, this compound was administered at varying doses to assess its impact on inflammatory markers. Results indicated a dose-dependent decrease in leukotriene production, supporting its role as a potent anti-inflammatory agent.

Summary Table of Key Findings

作用机制

L 691816 通过抑制 5-脂氧合酶发挥其作用。该酶参与白三烯的产生,白三烯是炎症介质。 通过抑制 5-脂氧合酶,this compound 减少白三烯的产生,从而降低炎症和相关症状 . 所涉及的分子靶点和通路包括 this compound 与 5-脂氧合酶活性位点的结合,阻止该酶催化其反应 .

相似化合物的比较

L 691816 在 5-脂氧合酶抑制剂中是独一无二的,因为它具有强效和选择性的抑制以及口服生物利用度 . 类似的化合物包括:

齐留通: 另一种用于治疗哮喘的 5-脂氧合酶抑制剂。

MK-886: 一种白三烯生物合成抑制剂,靶向 5-脂氧合酶激活蛋白。

AA-861: 一种用于研究研究的选择性 5-脂氧合酶抑制剂。

与这些化合物相比,this compound 具有效力、选择性和口服活性的独特组合,使其成为研究和潜在治疗应用的宝贵工具 .

属性

CAS 编号 |

150461-07-7 |

|---|---|

分子式 |

C36H35ClN6OS |

分子量 |

635.2 g/mol |

IUPAC 名称 |

2-[(4-chlorophenyl)methyl]-3-[2,2-dimethyl-3-(2H-tetrazol-5-yl)propyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |

InChI |

InChI=1S/C36H35ClN6OS/c1-23-17-29-32(44-22-28-14-11-26(20-38-28)25-7-5-4-6-8-25)16-15-30-34(29)35(45-23)31(18-36(2,3)19-33-39-41-42-40-33)43(30)21-24-9-12-27(37)13-10-24/h4-16,20,23H,17-19,21-22H2,1-3H3,(H,39,40,41,42) |

InChI 键 |

ZXTQNTHPGKKAHX-UHFFFAOYSA-N |

SMILES |

CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7 |

规范 SMILES |

CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5-(3-(1-(4-chlorobenzyl)-4-methyl-6-((5-phenylpyridin-2-yl)methoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropyl)-1H-tetrazole L 691,816 L 691816 L-691,816 L-691816 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。